molecular formula C25H20F2N4O2S B2754029 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide CAS No. 1115403-61-6

3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide

Cat. No.: B2754029
CAS No.: 1115403-61-6
M. Wt: 478.52
InChI Key: IITFPXTXOLZAJP-UHFFFAOYSA-N
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Description

3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide is a complex organic compound that features a unique combination of functional groups, including imidazole, benzamide, and fluorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the benzamide linkage under controlled conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid
  • 4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazole

Uniqueness

3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide is a synthetic compound that incorporates an imidazole ring, fluorinated phenyl groups, and a benzamide moiety. This structure suggests potential biological activity, particularly in medicinal chemistry, given its unique combination of functional groups.

The molecular formula for this compound is C16H12F2N4O2SC_{16}H_{12}F_2N_4O_2S. Its structure can be represented with the following key features:

  • Imidazole Ring : Known for its role in various biological processes and as a pharmacophore in many drugs.
  • Fluorinated Phenyl Groups : These groups can enhance lipophilicity and metabolic stability.
  • Benzamide Moiety : Often involved in receptor binding.

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorinated groups may facilitate binding to biological targets, while the imidazole ring's nitrogen atoms can participate in hydrogen bonding, enhancing affinity.

Antiviral Activity

Recent studies have indicated that compounds containing imidazole and benzamide structures exhibit antiviral properties. For instance, similar compounds have shown effectiveness against various viruses, including herpes simplex virus (HSV) and hepatitis C virus (HCV) . The mechanism often involves inhibition of viral replication by targeting viral enzymes or altering host cell pathways.

Anticancer Properties

Research has demonstrated that imidazole derivatives can exhibit anticancer activity. For example, compounds with similar structural motifs have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antiviral Efficacy :
    • A study evaluated the efficacy of a structurally similar compound against HSV. The compound reduced plaque formation by 69% at a concentration of 0.5 mg/mL, indicating significant antiviral activity .
  • Anticancer Activity Assessment :
    • In vitro testing on cancer cell lines showed that compounds with imidazole rings could inhibit growth by more than 50% at micromolar concentrations. The study highlighted the importance of substituent variations on the imidazole for enhancing activity .

Summary of Biological Activities

Activity TypeTargetEfficacyReference
AntiviralHSV69% reduction in plaques at 0.5 mg/mL
AnticancerVarious cancer cell lines>50% growth inhibition at micromolar concentrations

Properties

IUPAC Name

3-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O2S/c26-20-9-2-1-6-18(20)15-29-24(33)17-7-5-8-19(14-17)31-13-12-28-25(31)34-16-23(32)30-22-11-4-3-10-21(22)27/h1-14H,15-16H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITFPXTXOLZAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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